molecular formula C11H20N2O B7936805 N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide

Cat. No.: B7936805
M. Wt: 196.29 g/mol
InChI Key: ROLUTDZQUCLYPI-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach not only reduces the environmental impact but also improves the overall yield and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminium hydride or sodium borohydride.

    Substitution: Halides, alkylating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide is unique due to its combination of the azetidine ring with a cyclohexanecarboxamide moiety. This structural feature imparts specific chemical and biological properties that are not observed in simpler azetidine derivatives .

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13(10-7-12-8-10)11(14)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLUTDZQUCLYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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